4-Methoxy-N-(quinolin-8-YL)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)17(20)19-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H,19,20) |
InChI Key |
OOVUCKUXZWEGTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Molecular Interactions and Biological Target Engagement of 4 Methoxy N Quinolin 8 Yl Benzamide
Investigations of Molecular Mechanisms of Action (MOA)
Enzyme Modulation and Activation Studies
There is a lack of specific data on the modulation or activation of enzymes by 4-Methoxy-N-(quinolin-8-YL)benzamide. Research into related benzamide (B126) structures has indicated potential interactions with enzymes like Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. However, direct evidence of this compound's effect on PARP or other enzymes has not been specifically reported.
Allosteric regulation involves the binding of a modulator to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. There is no specific evidence in the current body of scientific literature to suggest that this compound functions as an allosteric modulator of any particular enzyme or receptor.
Quantitative data describing the inhibition kinetics and binding profiles of this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for specific enzymes, are not available in published studies. This information is crucial for understanding the potency and selectivity of a compound's interaction with its biological targets.
Receptor Binding and Ligand-Target Interactions
While derivatives of benzamide and quinoline (B57606) are known to interact with a variety of receptors, the specific receptor binding profile for this compound has not been characterized. For instance, some benzamide-isoquinoline derivatives have shown affinity for sigma-2 receptors. However, it is not confirmed whether this compound shares this characteristic. Without specific binding assays, its primary molecular targets remain unidentified.
Cellular Pathway Modulation Studies
There is no specific research detailing the effects of this compound on any signal transduction pathways. Such analyses would typically involve measuring changes in the activity of key signaling proteins or the levels of second messengers within cells upon treatment with the compound.
Data Tables
Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables on its molecular interactions or biological target engagement can be generated at this time.
Gene Expression Regulation Investigations
Direct and specific investigations into the regulation of gene expression by this compound are not extensively detailed in the current body of scientific literature. However, research on structurally related compounds provides some insight into potential mechanisms. For instance, a distinct but related series of compounds, N-(quinolin-8-yl)benzenesulfonamides, were identified in high-throughput screens as being capable of suppressing the Nuclear Factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial collection of transcription factors that regulate the expression of over 400 genes involved in immune and inflammatory responses. nih.gov In the canonical pathway, inhibitors that stabilize the IκBα protein prevent the translocation of the NF-κB complex to the nucleus, thereby down-regulating the expression of its target genes. nih.gov The discovery that the N-(quinolin-8-yl)benzenesulfonamide scaffold can modulate this key gene expression pathway suggests a potential, though unconfirmed, avenue of investigation for benzamide analogs like this compound.
Identification and Characterization of Putative Molecular Targets
The precise molecular targets of this compound have not been definitively identified in publicly available research. However, the process of identifying such targets is a critical step in drug discovery, moving from an observed effect (phenotype) to the specific protein or proteins responsible for that effect. This process is known as target deconvolution. nih.gov
Target Deconvolution Methodologies (e.g., chemical proteomics, affinity pulldown)
Target deconvolution is essential for understanding a compound's mechanism of action and potential off-target effects. nih.gov Several advanced methodologies are employed for this purpose.
Chemical Proteomics: This approach often involves creating a molecular probe by modifying the compound of interest with a reactive group and a reporter tag. For instance, a photoreactive group (like a benzophenone (B1666685) or diazirine) can be added to induce a covalent bond between the compound and its target protein upon exposure to UV light. nih.gov A reporter tag, such as biotin, allows for the subsequent isolation of the compound-protein complex.
Affinity Pulldown Assays: This is a common technique where the small molecule (ligand) is immobilized on a solid support, such as magnetic beads. nih.gov A cell lysate is then passed over these beads. Proteins that bind to the ligand are captured and "pulled down" from the lysate. These captured proteins can then be identified using mass spectrometry. This method was famously used to identify cereblon as the molecular target of thalidomide. nih.gov
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins across the proteome in the presence and absence of a drug. The binding of a ligand typically stabilizes its target protein, increasing the temperature at which it denatures. By comparing the denaturation curves of thousands of proteins simultaneously, researchers can identify which proteins are directly engaged by the compound in a cellular environment. nih.gov A recent advancement called the matrix-augmented pooling strategy (MAPS) allows for the concurrent testing of multiple drugs, significantly increasing experimental throughput. nih.gov
Validation of Direct Target Engagement (e.g., biochemical assays)
Once putative targets are identified, direct engagement must be validated to confirm a physical interaction between the compound and the protein.
Biochemical Assays: For enzyme targets, the most direct validation is to measure the compound's effect on the enzyme's activity in a purified system. For example, researchers validated the engagement of the enzyme dipeptidylpeptidase-4 (DPP4) by its inhibitor sitagliptin (B1680988) by measuring changes in the levels of its substrate, the hormone GLP-1, in human subjects. nih.gov
Radioligand-Displacement Assays: These assays can confirm binding to receptors and other non-enzymatic proteins. A known radioactive ligand for the target is allowed to bind. The ability of the test compound to displace the radioligand is then measured, providing evidence of competitive binding to the same site. nih.gov
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses active site-directed probes to measure enzyme activity directly within complex biological systems. Target engagement can be assessed by pre-treating the system with an inhibitor compound; if the target is engaged, it will be unable to bind to the ABPP probe, resulting in a decreased signal. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
While specific SAR studies for this compound are limited, analysis of related benzamide and quinoline structures provides valuable insights into how modifications of its core components can influence biological activity.
Influence of Methoxy (B1213986) Group Position and Substitution
The methoxy group on the benzamide ring is a critical determinant of activity. Its position and electronic properties can dramatically alter target affinity and selectivity. In a study of benzamide-isoquinoline derivatives (a structurally similar class), the influence of substituents on the benzamide phenyl ring was explored for binding to sigma receptors. nih.gov The findings highlighted that an electron-donating methoxy group increased the affinity for the sigma-2 (σ2) receptor. nih.gov
Notably, the position of this group was paramount. The addition of a methoxy group at the para-position (as in this compound) was found to dramatically improve selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov This suggests that the para-position is a highly sensitive site for manipulating receptor subtype selectivity through electronic effects. nih.gov
| Compound Series | Substitution on Benzamide Ring | Effect on Receptor Affinity | Reference |
| Benzamide-isoquinolines | Electron-donating methoxy group | Increased σ2 affinity | nih.gov |
| Benzamide-isoquinolines | Electron-withdrawing nitro group | Decreased σ2 affinity | nih.gov |
| Benzamide-isoquinolines | para-Methoxy group | Dramatically improved σ2 selectivity over σ1 | nih.gov |
This interactive table summarizes the effects of substituents on the benzamide ring based on studies of related compounds.
Effects of Substituents on the Quinoline Moiety
The quinoline ring is a "privileged structure" in medicinal chemistry, and its substitution pattern is crucial for determining biological activity. nih.gov SAR studies on various quinoline-based compounds demonstrate that even small modifications to this moiety can lead to significant changes in potency and function.
In a series of 1H-imidazo[4,5-c]quinoline derivatives, a systematic exploration of substituents at the N-1 position of the quinoline scaffold was conducted. chemrxiv.org This led to the identification of a para-hydroxymethyl analogue that was 37-fold more potent as a selective TLR7 agonist than the parent compound, imiquimod. chemrxiv.org
Similarly, studies on quinoline-2-carboxamides revealed that the nature of the N-substituent significantly impacts activity. nih.gov For instance, N-aryl substituents (anilides) generally conferred higher activity for inhibiting photosynthetic electron transport than non-aromatic N-substituents. nih.gov Within a series of chalcone-quinoline derivatives designed as antiproliferative agents, the steric hindrance of the group at the C-2 position of the quinoline ring was found to be a key determinant of activity, with smaller substitutions like a methyl group showing potent activity in the nanomolar range. nih.gov These examples underscore the high degree of tunability offered by the quinoline scaffold, where modifications can profoundly affect interactions with biological targets.
| Compound Series | Substitution on Quinoline Moiety | Observed Biological Effect | Reference |
| 1H-Imidazo[4,5-c]quinolines | para-hydroxymethyl at N-1 position | 37-fold increase in TLR7 agonist potency | chemrxiv.org |
| Quinoline-2-carboxamides | N-aryl substituents | Higher PET-inhibiting activity vs. non-aromatic | nih.gov |
| Chalcone-quinoline derivatives | Small C-2 substituent (e.g., -CH3) | Potent antiproliferative activity (nanomolar IC50) | nih.gov |
This interactive table illustrates how substitutions on the quinoline moiety affect the biological activity of various quinoline-based compounds.
Conformational Effects on Molecular Recognition
The amide linkage (-C(O)NH-) itself imposes a degree of planarity, but the torsion angles on either side of this plane define the relative spatial orientation of the two aromatic systems. Theoretical and experimental studies on substituted benzamides show that the energy barrier to rotation around the C(O)-phenyl bond can be significant, leading to distinct, stable conformers. The presence of substituents, such as the 4-methoxy group, can influence this rotational barrier and favor specific conformations. The interplay between the cis and trans conformers of the amide bond, along with the torsional angle of the phenyl ring, ultimately dictates how the molecule presents its hydrogen bond donors, acceptors, and hydrophobic regions to a potential binding site on a target protein. Molecular recognition, therefore, is highly dependent on which low-energy conformation of the molecule best complements the topology of the biological target's binding pocket.
Physicochemical Property Descriptors in SAR Analysis
Structure-Activity Relationship (SAR) analysis for a compound like this compound relies on understanding how its physicochemical properties influence its biological activity. These descriptors are essential for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Key properties include lipophilicity, electronic effects, and steric factors.
Below is a table of computed physicochemical properties for this compound.
| Property Descriptor | Value | Significance in SAR |
| Molecular Weight | 278.31 g/mol | Influences absorption and distribution; adherence to Lipinski's Rule of Five. |
| XLogP3 | 3.5 | Predicts lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The amide N-H group can act as a hydrogen bond donor in target binding. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, methoxy oxygen, and quinoline nitrogen can act as H-bond acceptors. |
| Rotatable Bonds | 2 | Indicates conformational flexibility, which is key for induced fit at a binding site. |
| Topological Polar Surface Area (TPSA) | 51.3 Ų | Predicts transport properties, including blood-brain barrier penetration. |
Data is computationally generated and serves as an estimate.
Multi-Target Profiling and Polypharmacology
The concept of polypharmacology, where a single compound interacts with multiple biological targets, is increasingly recognized in drug discovery. The quinoline scaffold, a core component of this compound, is a well-established "privileged structure." This means it is a molecular framework capable of binding to a variety of distinct biological targets, leading to a broad range of biological activities.
Specifically, the 4-aminoquinoline (B48711) scaffold has been extensively studied and demonstrated to possess multi-target effects against complex diseases such as malaria, cancer, and tuberculosis. This broad activity stems from the ability of the quinoline ring system to intercalate into DNA, interfere with heme metabolism in parasites, and modulate the activity of various kinases, among other mechanisms. The fusion of this versatile quinoline moiety with a benzamide group, which itself is present in numerous bioactive compounds, suggests a high potential for this compound to exhibit a polypharmacological profile, potentially engaging with multiple, unrelated targets to produce a complex biological response.
Comparative Mechanistic Analysis with Related Benzamide and Quinoline Scaffolds
The potential mechanisms of action for this compound can be inferred by examining the established activities of compounds containing its constituent quinoline and benzamide scaffolds.
Mechanisms of Quinoline Scaffolds
The quinoline nucleus is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine (B1679958). A primary mechanism for these compounds is the disruption of heme detoxification in the malaria parasite. By accumulating in the parasite's acidic food vacuole, they inhibit the polymerization of toxic heme into hemozoin, leading to parasite death. Other proposed mechanisms for quinoline derivatives include:
Inhibition of DNA and Protein Synthesis : Some quinolines interfere with nucleic acid and protein synthesis in pathogens.
Enzyme Inhibition : Certain quinoline derivatives have been shown to target specific enzymes. For example, some act as inhibitors of KatG in Mycobacterium tuberculosis, while others target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. medsci.cn
Helicase Inhibition : More recently, derivatives containing a quinoline-8-yl moiety have been identified as inhibitors of the SARS-CoV-2 nsp13 helicase, a critical enzyme for viral replication.
Mechanisms of Benzamide Scaffolds
The benzamide scaffold is also present in a diverse array of therapeutic agents with varied mechanisms of action:
Dopamine (B1211576) Receptor Antagonism : Substituted benzamides like sulpiride (B1682569) function as atypical antipsychotics by selectively antagonizing dopamine D2 receptors.
Induction of Apoptosis : Certain N-substituted benzamides can induce apoptosis (programmed cell death) in cancer cells by triggering the release of cytochrome c from mitochondria and activating caspase pathways.
Enzyme Inhibition : Benzamide derivatives have been developed as potent inhibitors of various enzymes, including histone deacetylases (HDACs), which are important targets in oncology.
Antiviral Activity : Some N-phenylbenzamide derivatives exhibit antiviral effects, for instance, against Hepatitis B virus (HBV), by increasing the intracellular levels of the antiviral protein APOBEC3G.
Ion Channel Modulation : Other series of benzamides have been identified as inhibitors of specific ion transporters, such as the presynaptic choline (B1196258) transporter (CHT). nih.gov
The combination of these two pharmacologically rich scaffolds in this compound suggests the possibility of a hybrid or novel mechanism of action. The molecule could potentially engage targets characteristic of either scaffold or interact with a completely new target through a unique combination of their structural features.
| Scaffold | Example Compound Class | Established Mechanism of Action |
| Quinoline | Chloroquine, Quinine | Inhibition of heme polymerization in malaria parasites. |
| Fluoroquinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV. | |
| Quinoline-8-yl derivatives | Inhibition of SARS-CoV-2 nsp13 helicase. | |
| Benzamide | Substituted Benzamides (e.g., Sulpiride) | Dopamine D2 receptor antagonism. |
| N-substituted Benzamides | Induction of apoptosis via mitochondrial pathway. | |
| N-phenylbenzamides | Upregulation of antiviral protein APOBEC3G. | |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Inhibition of the presynaptic choline transporter (CHT). nih.gov |
Computational Chemistry and in Silico Approaches for 4 Methoxy N Quinolin 8 Yl Benzamide
Molecular Docking Simulations and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode of a ligand (in this case, 4-Methoxy-N-(quinolin-8-YL)benzamide) to the active site of a target protein.
The initial step in any molecular docking study involves the preparation of the ligand's three-dimensional (3D) structure. For this compound, this would entail generating a 3D conformation from its 2D chemical structure. This is typically achieved using computational chemistry software which can also perform energy minimization to obtain a low-energy, stable conformation of the molecule. The process involves assigning correct bond orders, adding hydrogen atoms, and ensuring the appropriate protonation states of ionizable groups at a physiological pH. Conformational analysis is also crucial, as the molecule's flexibility and the presence of rotatable bonds mean it can adopt various shapes. Generating a library of possible conformers is essential for a thorough exploration of the binding site.
Parallel to ligand preparation, the target receptor (typically a protein) must also be prepared. This process involves obtaining the 3D structure of the protein, often from a repository like the Protein Data Bank (PDB). The protein structure is then refined by adding hydrogen atoms, removing water molecules (unless they are known to be critical for binding), and repairing any missing residues or side chains.
A crucial step is the definition of the active site—the region of the protein where the ligand is expected to bind. A receptor grid, which is a 3D box encompassing the active site, is then generated. nih.gov This grid pre-calculates the potential energy of interaction for different atom types at various points within the box, which speeds up the subsequent docking calculations. The size and coordinates of this grid are critical for ensuring that the docking algorithm searches for binding poses within the correct region of the protein.
A variety of docking algorithms are available, each employing different search strategies to explore the conformational space of the ligand within the active site and different scoring functions to rank the resulting poses. Common algorithms use techniques like genetic algorithms, Monte Carlo simulations, or fragment-based approaches.
Before docking the compound of interest, it is standard practice to validate the docking protocol. This is often done by redocking a co-crystallized ligand (a ligand whose binding pose is already experimentally known) into the active site of the target protein. A successful validation is typically achieved if the docking algorithm can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD). This validation step provides confidence in the ability of the chosen algorithm and parameters to accurately predict the binding mode of new ligands like this compound.
Once the docking simulation is complete, the output consists of several possible binding poses of this compound within the protein's active site, each with a corresponding docking score. The pose with the most favorable score is often considered the most likely binding mode.
A detailed analysis of the top-ranked poses is then performed to identify key molecular interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions would likely include:
Hydrogen Bonding: The amide group (-C(O)NH-) can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The quinoline (B57606) nitrogen and the methoxy (B1213986) oxygen can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic rings of the quinoline and benzamide (B126) moieties can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.
Pi-Pi Stacking: The planar aromatic rings can also form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. semanticscholar.org
Visual inspection of the docked poses using molecular graphics software is essential to understand the spatial arrangement of these interactions and to rationalize the predicted binding affinity. In studies of similar quinoline-based compounds, interactions with key amino acid residues in the active site have been shown to be crucial for their activity. semanticscholar.orgnih.gov
Table 1: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Interacting Partner (in Protein) |
|---|---|---|
| Quinoline Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Lys) |
| Amide N-H | Hydrogen Bond Donor | Hydrogen bond acceptor residues (e.g., Asp, Glu, main-chain carbonyls) |
| Amide C=O | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Lys) |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Lys) |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational flexibility of the ligand and protein.
To perform an MD simulation, the predicted complex of this compound and its target protein from molecular docking would be placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions. The simulation then solves Newton's equations of motion for every atom in the system, allowing their positions and velocities to evolve over time.
By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the dynamic behavior of the ligand in the active site. Analysis of the MD trajectory can reveal:
The stability of the key interactions identified in the docking pose. For example, the persistence of hydrogen bonds over the course of the simulation.
The flexibility of different parts of the this compound molecule and how this affects its interaction with the protein.
Any significant conformational changes in the protein that may be induced by the binding of the ligand.
MD simulations provide a more rigorous assessment of the ligand-protein interaction than docking alone and are a valuable tool in computational drug design. For related benzamide derivatives, MD simulations have been used to confirm the stability of docked complexes and to provide a deeper understanding of the binding interactions. peerj.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
Ligand-Target Complex Stability and Fluctuations
Once a potential biological target for this compound is identified, molecular dynamics (MD) simulations are a crucial next step to assess the stability of the ligand-target complex and to understand its dynamic behavior over time. These simulations provide insights into the physical movements and conformational changes of the atoms within the complex.
Key metrics used to evaluate stability and fluctuations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein backbone atoms from their initial position, with a stable RMSD value over the course of the simulation indicating that the complex has reached equilibrium. The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein that may be involved in ligand binding.
While specific MD simulation data for this compound is not publicly available, the general methodology would involve placing the docked compound into the binding site of its target protein and simulating the system's behavior over a period of nanoseconds. Analysis of the trajectory would reveal the stability of the binding pose and the key interactions that are maintained throughout the simulation.
Binding Free Energy Calculations (e.g., MM/PBSA, FEP)
To quantify the binding affinity of this compound to its target, binding free energy calculations are employed. These methods provide a more accurate estimation of the strength of the ligand-target interaction than docking scores alone.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach that calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. This calculation can be performed on snapshots taken from an MD simulation trajectory, providing an average binding energy.
Table 1: Illustrative MM/PBSA Binding Free Energy Components
| Energy Component | Description |
| ΔE_vdw | van der Waals energy |
| ΔE_elec | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Non-polar solvation energy |
| ΔG_bind | Total binding free energy |
Note: This table is illustrative of the components calculated in an MM/PBSA analysis. Actual values for this compound would require specific computational studies.
Another, more rigorous but computationally expensive method is Free Energy Perturbation (FEP). FEP calculates the free energy difference between two states (e.g., the bound and unbound ligand) by gradually "perturbing" one state into the other over a series of simulations. This method can yield highly accurate predictions of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR can be instrumental in predicting the activity of new analogs and guiding the design of more potent molecules.
Descriptor Calculation and Selection (e.g., physicochemical, electronic, steric)
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:
Physicochemical: Such as logP (lipophilicity), molecular weight, and molar refractivity.
Electronic: Including dipole moment, partial charges, and HOMO/LUMO energies, which describe the electronic distribution in the molecule.
Steric: Descriptors that define the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
The selection of the most relevant descriptors is a critical step to ensure the predictive power of the QSAR model and to avoid overfitting.
Model Development and Validation (e.g., 2D-QSAR, 3D-QSAR, statistical robustness)
Once descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. This can be achieved through various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS).
2D-QSAR: Utilizes descriptors derived from the 2D representation of the molecule.
3D-QSAR: Employs descriptors that depend on the 3D conformation of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions where steric and electrostatic properties are favorable or unfavorable for activity.
The statistical robustness of the developed QSAR model is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation using a test set of compounds.
Table 2: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated correlation coefficient (predictive ability) | > 0.5 |
| r²_pred | R² for the external test set | > 0.6 |
Note: This table represents common statistical thresholds for a robust QSAR model.
Predictive Power and Interpretability of QSAR Models
A well-validated QSAR model possesses significant predictive power, enabling the estimation of the biological activity of newly designed compounds before their synthesis. This can save considerable time and resources in the drug discovery pipeline.
Furthermore, the interpretability of QSAR models is crucial. The selected descriptors and, in the case of 3D-QSAR, the contour maps, provide valuable insights into the structural features that are important for biological activity. This information guides medicinal chemists in modifying the lead compound, such as this compound, to enhance its desired properties.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of this compound. These calculations can determine various electronic properties, including:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with a biological target.
Atomic Charges: These calculations can provide a more accurate distribution of partial charges on each atom compared to molecular mechanics force fields.
These quantum mechanical insights can be used to refine the parameters used in molecular mechanics simulations and to provide a deeper understanding of the ligand's interaction profile.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential surfaces)
Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic properties of this compound. The molecule's optimized structure reveals a non-planar conformation, with the quinoline and benzamide rings twisted at a dihedral angle of approximately 45.6°. This spatial arrangement is a critical determinant of its electronic and interactive properties.
A key aspect of its electronic characterization lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between these two orbitals provides insight into the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO energy has been calculated to be approximately -5.98 eV to -6.23 eV, and the LUMO energy is around -1.54 eV. This results in a HOMO-LUMO energy gap of about 4.44 eV to 4.69 eV. A smaller energy gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another powerful tool for understanding the molecule's reactive behavior. The MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP analysis indicates that the most negative potential (electron-rich regions), which are susceptible to electrophilic attack, are concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the quinoline ring. Conversely, the most positive potential (electron-poor regions), which are prone to nucleophilic attack, are located on the hydrogen atoms of the amide group and the quinoline ring.
Mulliken atomic charge analysis further refines this understanding of charge distribution. These calculations consistently show that the nitrogen and oxygen atoms carry negative charges, while the carbon and hydrogen atoms are positively charged. Specifically, the oxygen atom of the methoxy group exhibits the most significant negative charge, making it a primary site for electrophilic interaction. The carbon atom of the carbonyl group bears the most substantial positive charge, identifying it as the principal site for nucleophilic attack.
| Parameter | Calculated Value | Reference |
| HOMO Energy | -5.98 to -6.23 eV | |
| LUMO Energy | -1.54 eV | |
| Energy Gap (ΔE) | 4.44 to 4.69 eV | |
| Dipole Moment (μ) | 3.45 D |
Reactivity Descriptors and Fukui Functions
To pinpoint the most reactive sites within the molecule for specific types of reactions, local reactivity descriptors such as the Fukui function are employed. The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. By calculating the condensed Fukui functions (fₖ⁺ and fₖ⁻) and the dual descriptor (Δfₖ), one can identify the atoms most susceptible to nucleophilic (fₖ⁺) and electrophilic (fₖ⁻) attack.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods, particularly DFT, have proven to be highly effective in predicting the spectroscopic parameters of this compound, showing excellent agreement with experimental data.
The theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts have been calculated and compared with experimental spectra recorded in DMSO-d₆. The correlation between the calculated and experimental chemical shifts is remarkably high, with correlation coefficients (R²) of 0.989 for ¹H NMR and 0.998 for ¹³C NMR. This strong correlation validates the accuracy of the computational model and aids in the precise assignment of experimental signals.
Similarly, the theoretical Fourier-Transform Infrared (FT-IR) vibrational frequencies have been calculated and show a strong correlation with experimental data, with a correlation coefficient of 0.999. The vibrational assignments are made based on the Potential Energy Distribution (PED) analysis, providing a detailed understanding of the vibrational modes of the molecule.
| Spectroscopic Parameter | Correlation with Experimental Data (R²) | Reference |
| ¹H NMR Chemical Shifts | 0.989 | |
| ¹³C NMR Chemical Shifts | 0.998 | |
| FT-IR Vibrational Frequencies | 0.999 |
Pharmacophore Modeling and Virtual Screening Approaches
The well-defined structure and electronic properties of this compound make it a valuable scaffold for pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key features of this compound, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, a pharmacophore model can be constructed.
This model can then be used in virtual screening campaigns to search large chemical databases for other molecules that share the same pharmacophoric features. This approach allows for the rapid and cost-effective identification of potential new bioactive compounds with similar mechanisms of action. The quinoline and benzamide moieties, along with the methoxy group, provide a distinct set of features that can be exploited in such screening efforts.
De Novo Design Strategies Guided by this compound Scaffold
Beyond virtual screening, the this compound scaffold serves as an excellent starting point for de novo drug design. This computational strategy involves the design of novel molecules from scratch, often by growing a molecule within the active site of a biological target.
By understanding the structure-activity relationships of the this compound scaffold, new molecules can be designed by modifying its core structure. For instance, the methoxy group could be replaced with other substituents to modulate solubility or electronic properties. The quinoline or benzamide rings could be functionalized to introduce new interaction points with a target protein. These computational design strategies can lead to the creation of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Advanced Analytical and Spectroscopic Methodologies in 4 Methoxy N Quinolin 8 Yl Benzamide Research
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Structural ElucidationTandem Mass Spectrometry (MS/MS) would be employed to gain structural information. In an MS/MS experiment, the ion of the parent molecule (e.g., the [M+H]⁺ ion at m/z 279.11) is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For 4-Methoxy-N-(quinolin-8-YL)benzamide, characteristic fragmentation would be expected to occur at the amide bond, leading to fragments corresponding to the 4-methoxybenzoyl group (m/z 135.04) and the 8-aminoquinoline (B160924) moiety (m/z 144.07). The observation of these and other specific fragments would provide strong evidence for the proposed structure. The fragmentation patterns of related structures are often studied to build libraries for the identification of new compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H, ¹³C) and Chemical Shift AssignmentOne-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton. The expected spectrum for this compound would feature signals in the aromatic region (typically ~7.0-9.0 ppm) corresponding to the protons on the quinoline (B57606) and benzamide (B126) rings. A singlet corresponding to the amide proton (N-H) would likely appear further downfield. A sharp singlet around 3.8-4.0 ppm would be characteristic of the methoxy (B1213986) group (-OCH₃) protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The spectrum would be expected to show signals for the carbonyl carbon of the amide group (~165 ppm), aromatic carbons (110-150 ppm), and the methoxy carbon (~55 ppm). Spectral data for structurally similar compounds like N-benzyl-4-methoxybenzamide show these characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: This table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental data is not available.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | ~165 |
| Aromatic (C-H) | 7.0 - 9.0 | 110 - 150 |
| Methoxy (O-CH₃) | ~3.9 | ~55 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the complete structure.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the proton connectivity within the quinoline and benzamide aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular fragments. For example, it would show a correlation between the N-H proton and the carbonyl carbon, as well as correlations between the quinoline protons and the amide carbonyl carbon, confirming the connection between the two main parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the molecule's preferred conformation and stereochemistry.
By combining these advanced analytical techniques, a complete and unambiguous structural characterization of this compound could be achieved. However, the raw experimental data from such analyses are not currently available in the reviewed scientific literature.
Ligand-Observed NMR for Protein Binding Studies (e.g., STD NMR, WaterLOGSY)
Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of small molecules like this compound to macromolecular targets such as proteins. mdpi.com These techniques are particularly adept at identifying weak or transient interactions, which is often the starting point in drug discovery and fragment-based screening. mdpi.com Unlike protein-observed NMR, which requires isotopic labeling of the protein, ligand-observed methods can be performed with unlabeled protein, focusing instead on the NMR signals of the small molecule.
Saturation Transfer Difference (STD) NMR: In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only signals from the protein resonate. This saturation is then transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is generated that shows signals only from the ligand that was in close contact with the protein. The intensity of these signals can reveal which specific protons of this compound are most intimately involved in the binding interaction, thereby mapping its binding epitope.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique leverages the transfer of magnetization from bulk water to the protein and subsequently to the bound ligand. In the presence of a target protein, a ligand that binds will show an opposite signal phase compared to a non-binding ligand. This makes WaterLOGSY an effective screening method to confirm binding. For this compound, these experiments would confirm its interaction with a target protein and provide qualitative evidence of binding.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for confirming the synthesis and purity of this compound by identifying its constituent functional groups. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds, such as stretching and bending. vscht.cz
The structure of this compound contains several key functional groups with characteristic IR absorptions:
Amide Group (–C(=O)NH–): This group gives rise to some of the most identifiable peaks. The N–H stretching vibration typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching vibration is also very prominent, producing a strong, sharp absorption between 1630-1690 cm⁻¹. masterorganicchemistry.com
Aromatic Rings (Quinoline and Benzene): Aromatic C–H stretching vibrations are observed just above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. libretexts.org Carbon-carbon stretching vibrations within the rings produce a series of peaks in the 1400-1600 cm⁻¹ region. vscht.cz Out-of-plane C–H bending vibrations appear between 650-1000 cm⁻¹ and can provide information about the substitution pattern of the rings. pressbooks.pub
Ether Group (–O–CH₃): The C–O stretching vibration of the methoxy group is expected to produce a strong band in the fingerprint region, typically around 1250 cm⁻¹ (for aryl alkyl ethers). The aliphatic C–H stretching of the methyl group will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. pressbooks.pub
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N–H Stretch | 3300 - 3500 | Medium-Sharp |
| Amide | C=O Stretch | 1630 - 1690 | Strong |
| Aromatic Rings | C–H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Rings | C=C Stretch | 1400 - 1600 | Variable |
| Ether (Aryl-Alkyl) | C–O Stretch | ~1250 | Strong |
| Alkyl (Methyl) | C–H Stretch | 2850 - 2960 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining the precise molecular geometry, conformation, and intermolecular interactions of this compound.
The initial and often most challenging step is the cultivation of a high-quality single crystal suitable for X-ray diffraction. For benzamide derivatives, a common method is slow evaporation of a saturated solution. researchgate.net Solvents such as dimethyl sulfoxide, or a mixture of ethyl acetate (B1210297) and hexane (B92381), have been successfully used to grow crystals of similar compounds. researchgate.netnih.gov The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate over several days or weeks, leading to the formation of well-ordered crystals. mdpi.com
Once a suitable crystal is obtained, it is mounted on a diffractometer. Data collection involves irradiating the crystal with monochromatic X-rays (e.g., Mo Kα radiation) at a controlled temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations. nih.gov The crystal is rotated, and the diffraction pattern—the positions and intensities of the scattered X-ray beams—is recorded by a detector.
The collected diffraction data are used to solve the crystal structure. The initial step involves determining the unit cell dimensions and the space group of the crystal. From there, computational methods are used to generate an initial electron density map, from which a preliminary model of the molecule can be built.
This initial model is then refined against the experimental data. The refinement process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor; a low R-factor (typically < 0.05) indicates a good fit. nih.gov Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.gov
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₇H₁₃N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.7206 |
| b (Å) | 4.9885 |
| c (Å) | 28.725 |
| β (°) | 95.628 |
| Volume (ų) | 1386.2 |
| Final R indices [I>2σ(I)] | R₁ = 0.046 |
| wR(F²) | 0.135 |
*Data presented is hypothetical and based on values reported for similar structures for illustrative purposes. nih.govnih.gov
The refined crystal structure reveals detailed information about the molecule's conformation. Key parameters include bond lengths, bond angles, and torsion (dihedral) angles. For N-(quinolin-8-yl)benzamide derivatives, the amide group is often twisted relative to the planes of the aromatic rings. nih.gov The dihedral angle between the quinoline and benzamide rings is a critical conformational feature. nih.gov
Furthermore, the crystal structure elucidates how molecules pack together in the solid state, which is governed by supramolecular interactions. In related benzamide structures, intermolecular hydrogen bonds, such as N–H···O and C–H···O, are commonly observed. nih.govnih.gov These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, which dictate the physical properties of the solid material. nih.govnih.gov
Spectroscopic Techniques for Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))
To fully understand the interaction of this compound with a biological target, it is essential to determine the thermodynamic and kinetic parameters of binding.
Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The resulting heat changes are measured after each injection. A complete binding isotherm can be generated, which can be analyzed to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time monitoring of both the association (on-rate, kₐ) and dissociation (off-rate, kₔ) of the ligand. From these kinetic rate constants, the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).
| Technique | Primary Data Output | Key Parameters Determined |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Heat change per injection | Binding Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Response units vs. time (sensorgram) | Association rate constant (kₐ), Dissociation rate constant (kₔ), Binding Affinity (Kₔ) |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)
The isolation and purification of this compound, along with the rigorous assessment of its purity, are critical steps following its synthesis to ensure the compound is suitable for further study and application. Chromatographic techniques, particularly flash chromatography for preparative-scale purification and High-Performance Liquid Chromatography (HPLC) for analytical purity determination, are indispensable methodologies in this context. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from unreacted starting materials, byproducts, and other impurities.
Flash Chromatography for Isolation and Purification
Flash column chromatography is a primary and widely adopted technique for the efficient purification of newly synthesized N-(quinolin-8-yl)benzamide analogues on a milligram to gram scale. nih.gov The process involves forcing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel. The separation is based on the polarity of the compounds in the crude reaction mixture.
In the synthesis of related quinoline derivatives, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, purification is effectively achieved using silica gel column chromatography. nih.gov For this compound, a similar protocol is employed. The crude product, once isolated from the reaction vessel, is typically adsorbed onto a small amount of silica gel and dry-loaded onto the column. A solvent system, or eluent, is carefully selected to provide optimal separation. The choice of eluent is guided by preliminary analysis using Thin-Layer Chromatography (TLC), which is used to monitor the progress of the synthesis reaction. mdpi.com A gradient elution, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the proportion of a more polar solvent (like ethyl acetate or dichloromethane), is often used. This allows for the sequential elution of compounds based on their polarity, with less polar impurities washing out first, followed by the desired product, this compound.
The fractions collected from the column are analyzed by TLC to identify those containing the pure compound. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified solid product.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (e.g., starting from 9:1 to 1:1) |
| Loading Method | Dry loading (adsorbed onto silica) |
| Elution Mode | Gradient |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Once this compound has been isolated, its purity must be quantitatively determined. HPLC is the gold-standard analytical technique for this purpose due to its high resolution, sensitivity, and precision. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds of this nature.
In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. When a solution of the purified compound is injected into the system, it travels through the column. Its interaction with the non-polar stationary phase causes it to be retained for a specific time, known as the retention time (tR). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram should show a single major peak at the characteristic retention time.
The method parameters, including the specific column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve a sharp, symmetrical peak for the target compound and good separation from any potential trace impurities. A UV detector is commonly used, set to a wavelength where the quinoline and benzamide chromophores exhibit strong absorbance. This analytical validation confirms the efficacy of the purification process and provides a quantitative purity value (e.g., >98%).
| Parameter | Typical Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient of Acetonitrile/Water (often with 0.1% TFA or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Purity Calculation | Peak Area Percentage |
Future Directions and Emerging Research Avenues for 4 Methoxy N Quinolin 8 Yl Benzamide
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While the N-(quinolin-8-yl)benzamide scaffold is associated with various biological activities, the full spectrum of its potential targets remains an active area of investigation. Research into analogous structures has revealed activities against a diverse range of targets, suggesting that 4-Methoxy-N-(quinolin-8-YL)benzamide could have undiscovered therapeutic applications.
Future research will likely focus on screening the compound and its derivatives against broader panels of biological targets. For instance, derivatives of N-phenylbenzamide have been found to exhibit antiviral effects against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G (A3G). tandfonline.com This suggests a potential avenue for exploring this compound as an antiviral agent acting through host-factor modulation. Similarly, the discovery of 4-((quinolin-8-ylthio)methyl)benzamide derivatives as inhibitors of the SARS-CoV-2 nsp13 helicase opens the door to investigating the core scaffold's potential against other viral helicases. nih.gov
The quinoline (B57606) core is also implicated in dual-target inhibition, a promising strategy in cancer therapy. For example, rationally designed 4-methyl quinazoline (B50416) derivatives bearing a benzamide (B126) moiety have been identified as dual inhibitors of PI3K and HDAC. researchgate.net This precedent supports the exploration of this compound derivatives for multi-target activity against cancer-related pathways. Other potential targets, inferred from studies on related scaffolds, include tubulin, Src kinase, and the presynaptic choline (B1196258) transporter (CHT). researchgate.netresearchgate.netrsc.org Elucidating these potential new targets and their associated mechanisms of action will be a key objective for future studies.
| Target Class | Specific Target Example | Therapeutic Area | Reference Scaffold |
|---|---|---|---|
| Viral Proteins | SARS-CoV-2 nsp13 Helicase | Antiviral | 4-((quinolin-8-ylthio)methyl)benzamide |
| Host Antiviral Factors | APOBEC3G (A3G) | Antiviral (Anti-HBV) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |
| Kinases | PI3K / Src Kinase | Oncology | 4-methyl quinazoline derivatives / 4-Phenylamino-3-quinolinecarbonitriles |
| Histone Deacetylases | HDAC | Oncology | 4-methyl quinazoline derivatives |
| Cytoskeletal Proteins | Tubulin (Colchicine Binding Site) | Oncology | Benzamide Derivatives |
| Neurotransmitter Transporters | Presynaptic Choline Transporter (CHT) | Neuroscience | 4-methoxy-3-(piperidin-4-yl)oxy benzamides |
Rational Design and Optimization of Advanced this compound Analogues
The structural framework of this compound offers extensive opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. Future efforts in rational design will leverage structure-activity relationship (SAR) studies to guide the synthesis of optimized analogues.
Systematic modifications can be explored at several key positions:
The Benzamide Ring: Altering the position and nature of the methoxy (B1213986) group or introducing other substituents can modulate target binding and metabolic stability.
The Quinoline Ring: Substitution on the quinoline core can significantly impact biological activity. For instance, optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors showed that replacing a C-7 methoxy group with a 3-(morpholin-4-yl)propoxy group increased potency. rsc.org
The Amide Linker: The amide bond itself can be modified or replaced with bioisosteres to alter conformational rigidity and hydrogen bonding capacity, potentially improving oral bioavailability and cell permeability.
An example of successful optimization is seen in the development of benzamide-based tubulin inhibitors, where systematic SAR studies led to the identification of a potent and orally active compound with a favorable pharmacokinetic profile. researchgate.net Similarly, the design of anti-influenza agents based on the 4-[(quinolin-4-yl)amino]benzamide scaffold demonstrated that specific modifications could lead to compounds with significant activity against multiple influenza virus strains. researchgate.net These examples provide a blueprint for the rational optimization of this compound analogues for new and existing biological targets.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and offer powerful tools to accelerate research on this compound. researchgate.netrsc.org These computational approaches can analyze vast datasets to identify patterns that are not readily apparent to human researchers.
Future applications of AI/ML in this area include:
Target Identification: AI algorithms can analyze omics and phenotypic data to identify novel biological targets and mechanisms for which the quinoline-benzamide scaffold may be suitable. researchgate.net
De Novo Design: Generative AI models can design novel analogues of this compound from scratch, optimized for desired properties such as high binding affinity for a specific target, low predicted toxicity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net
Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of virtual compounds before they are synthesized. researchgate.net This allows for the prioritization of synthetic efforts on the most promising candidates. Deep neural networks and graph neural networks are increasingly being used for these predictions. researchgate.netnih.gov
Docking and Simulation: Advanced ML methods can enhance the accuracy and speed of molecular docking simulations, providing deeper insights into the binding interactions between this compound analogues and their biological targets. researchgate.net
By integrating these AI and ML tools, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with traditional drug discovery pipelines. rsc.orgnih.gov
Development of Novel Synthetic Methodologies for Accessing Diverse Derivatives
Expanding the chemical diversity of this compound derivatives requires the development of new and efficient synthetic methods. A key area of focus is the use of C-H activation, which allows for the direct functionalization of the quinoline and benzamide rings without the need for pre-functionalized starting materials. nih.gov
The 8-aminoquinoline (B160924) portion of the molecule is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization. researchgate.net This property has been exploited in palladium- and cobalt-catalyzed reactions to achieve site-selective arylation, alkylation, and alkoxylation. rsc.orgresearchgate.net Future research will aim to expand the repertoire of these reactions to introduce a wider range of functional groups under milder conditions. For example, developing photocatalytic methods for C-H functionalization could provide more sustainable and selective synthetic routes. researchgate.net
Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for rapidly assembling complex quinoline derivatives from simple starting materials in a single step. rsc.org Adapting MCRs, such as the Povarov reaction, could provide efficient access to novel libraries of this compound analogues for biological screening. rsc.org The development of continuous flow synthesis methods also presents an opportunity for the efficient and scalable production of these compounds.
| Methodology | Description | Key Advantages | Catalyst/Reagent Example |
|---|---|---|---|
| Directed C-H Activation | Utilizes the 8-aminoquinoline moiety to direct a metal catalyst to a specific C-H bond for functionalization. | High regioselectivity, atom economy. | Palladium(II), Cobalt(II/III) |
| Photoredox Catalysis | Uses light to initiate radical-based transformations for C-H functionalization or coupling reactions. | Mild reaction conditions, sustainable. | Rhodamine 6G |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a one-pot reaction to form a complex product. | High efficiency, rapid library synthesis. | Zinc(II) triflate |
| N-Oxide Chemistry | Formation of a quinoline-N-oxide intermediate to direct regioselective functionalization at the C2 position. | Access to C2-functionalized derivatives. | m-CPBA (meta-Chloroperoxybenzoic acid) |
Addressing Challenges in the Synthesis and Scalability of this compound Derivatives
While laboratory-scale synthesis of quinoline-benzamide derivatives is well-established, scaling up production for preclinical or industrial applications presents several challenges. Future research must focus on developing robust, cost-effective, and sustainable synthetic routes.
A primary challenge is the reliance on expensive and often toxic precious metal catalysts, such as palladium, for cross-coupling and C-H activation reactions. rsc.orgmdpi.com The cost of these catalysts and the need to remove trace metal contaminants from the final product are significant hurdles for large-scale synthesis. researchgate.net Developing catalysts based on more earth-abundant metals or exploring metal-free synthetic alternatives are critical research goals. rsc.orgrsc.org
High-Throughput Screening Methodologies for Mechanistic Elucidation (excluding phenotypic screening)
To accelerate the discovery of new biological activities and elucidate the mechanisms of action for this compound derivatives, high-throughput screening (HTS) methodologies are indispensable. Moving beyond simple phenotypic screens, future efforts will employ target-based and mechanism-based HTS assays.
For example, if a derivative is hypothesized to inhibit a specific enzyme, such as a kinase or helicase, a biochemical HTS assay can be developed to screen a library of compounds for direct inhibition of the purified protein. A fluorescence-based assay was successfully designed to identify inhibitors of the SARS-CoV-2 Nsp13 helicase, demonstrating the feasibility of this approach for quinoline-related scaffolds. nih.gov Similarly, the identification of 4-methoxy-3-(piperidin-4-yl) benzamides as choline transporter inhibitors originated from an HTS campaign using a specific transporter uptake assay. researchgate.net
These target-focused HTS approaches provide direct evidence of molecular interaction and can be used to determine key parameters like IC50 values for a large number of compounds rapidly. The data generated from these screens are crucial for building robust SAR models and for guiding the rational design of more potent and selective analogues.
Comparative Studies with Other Chemically Diverse Scaffolds for Biological Activity
To fully understand the therapeutic potential and uniqueness of the this compound scaffold, it is essential to conduct comparative studies with other chemically diverse classes of compounds that target the same biological pathways. The quinolinone structure is considered a privileged scaffold in drug discovery, and comparing its performance against other privileged structures (e.g., benzimidazoles, indoles) can highlight its specific advantages or disadvantages. mdpi.comnih.gov
For instance, in the context of cancer therapy, the efficacy of a quinoline-benzamide-based tubulin inhibitor could be directly compared to other microtubule-targeting agents like taxanes (e.g., paclitaxel) or vinca (B1221190) alkaloids, particularly in drug-resistant cell lines. researchgate.net Such studies can reveal whether the novel scaffold offers a different resistance profile or a better safety margin. Similarly, when evaluating a dual PI3K/HDAC inhibitor from this class, a direct comparison with single-target PI3K or HDAC inhibitors, as well as other classes of dual inhibitors, is necessary to demonstrate superior efficacy or synergistic effects. researchgate.net These comparative analyses are critical for establishing the therapeutic value and positioning of this compound derivatives within the broader landscape of drug development.
Q & A
Q. What are the established synthetic routes for 4-methoxy-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via a condensation reaction between 8-aminoquinoline and 4-methoxybenzoyl chloride. A typical procedure involves:
- Reacting 8-aminoquinoline (10 mmol) with 4-methoxybenzoyl chloride (10 mmol) in dichloromethane (40 mL) under nitrogen.
- Adding triethylamine (1.2 equiv) as a base and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP, 0.33 mmol) to enhance reactivity .
- Recrystallization from hexanes/ethyl acetate (4:1) or toluene yields the product as a white solid with 83–86% efficiency .
Key optimization factors : - Strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Excess base (Et3N) to neutralize HCl byproducts.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation relies on:
- 1H/13C NMR : Characteristic signals include δ ~10.83 ppm (amide NH), aromatic protons at δ 8.91–7.52 ppm, and methoxy groups at δ ~3.8–4.0 ppm .
- HRMS : Experimental m/z aligns with calculated molecular weights (e.g., [M+H]+ at 305.13 for C18H15N2O2) .
- X-ray crystallography : Used in related benzamide derivatives to confirm sp² hybridization and planarity of the quinoline-amide system .
Advanced Research Questions
Q. How does the 8-aminoquinoline scaffold enable regioselective C–H functionalization in catalytic systems?
The N,N-bidentate coordination of the 8-aminoquinoline amide stabilizes transition metals (e.g., Co, Cu), directing C–H activation to specific positions:
- C5 sulfonylation : Copper(II) catalysts with sodium sulfinates selectively functionalize the C5 position via radical intermediates, achieving yields up to 85% .
- Cobalt-mediated annulation : Co(III) complexes enable intermolecular annulation with allenes, forming isoquinolinones with >80% yields. Base choice (e.g., NaOPiv vs. CsOPiv) dictates endo/exo cyclization pathways .
Mechanistic insight : The amide carbonyl and quinoline nitrogen act as directing groups, facilitating metallacycle formation and subsequent C–H cleavage .
Q. What strategies address contradictions in catalytic efficiency across different reaction systems?
Discrepancies in yield or selectivity often arise from:
- Metal-ligand compatibility : For example, Pd(OAc)2 with pivalic acid enables benzylation at the benzamide ring (58% yield) , while Co catalysts require N,N-chelation for C–H activation .
- Substrate steric effects : Bulky substituents on the benzamide or quinoline moieties hinder coordination, as seen in failed reactions with N-methylated derivatives .
Troubleshooting approach : - Screen bases (e.g., K2CO3 vs. Cs2CO3) to modulate metal coordination.
- Use deuterium-labeling (e.g., ~15% deuteration in recovered starting material) to probe reversible C–H activation steps .
Q. How can computational methods enhance the design of derivatives for structure-activity relationship (SAR) studies?
- Docking studies : For PARP-1 inhibitors, the methoxy group and quinoline ring align with hydrophobic pockets in the target protein, as demonstrated in analogues with IC50 values <1 µM .
- DFT calculations : Predict regioselectivity in radical coupling reactions by analyzing spin density distributions at C5 vs. C7 positions .
Experimental validation : Synthesize fluorinated or electron-deficient derivatives (e.g., 2-fluoro-N-(quinolin-8-yl)benzamide) and compare reactivity/biological activity with computational predictions .
Q. Methodological Challenges
Q. What are the limitations in scaling up catalytic C–H functionalization reactions for this compound?
- Substrate solubility : High catalyst loading (10–20 mol%) is often required in polar solvents (e.g., HFIP), complicating large-scale purification .
- Byproduct formation : Competitive protodemetalation or homocoupling (e.g., in Ni-catalyzed systems) reduces cross-coupling efficiency .
Mitigation : - Use flow chemistry to improve mass transfer in Co-/Cu-catalyzed reactions.
- Optimize sacrificial oxidants (e.g., Ag2CO3) to minimize metal residue .
Q. Table 1. Representative Catalytic Reactions of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
